3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid
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Overview
Description
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid is a complex organic compound that features a piperidine ring, a phenyl group, and a trifluoromethylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of piperidine with 4-bromobenzoyl chloride, followed by a Suzuki-Miyaura coupling reaction with 5-trifluoromethylbenzoic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperidinylcarbonyl)phenylboronic acid: Shares the piperidine and phenyl groups but lacks the trifluoromethylbenzoic acid moiety.
Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with different biological activities.
Uniqueness
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)17-11-15(10-16(12-17)19(26)27)13-4-6-14(7-5-13)18(25)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIREKVQUKFXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692306 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-84-4 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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